The compound 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazole ring, a piperidine moiety, and a benzothiazole dione, making it a candidate for various scientific applications.
The compound is classified under the category of heterocyclic compounds, specifically those containing nitrogen-rich rings. It is identified by its Chemical Abstracts Service (CAS) number 2549014-66-4 and has a molecular formula of C18H21N5O3S with an approximate molecular weight of 387.5 g/mol . Its intricate structure suggests potential interactions with biological targets, which may lead to therapeutic applications.
The synthesis of 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves several multi-step organic reactions. The general synthetic route may include:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be represented using various structural formulas. The compound features:
The compound's structure can be visualized using SMILES notation: Cn1nc(C2CCN(C3=NS(=O)(=O)c4ccccc43)CC2)n(C2CC2)c1=O .
The compound can undergo several types of chemical reactions due to its functional groups:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione likely involves interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that this compound may modulate pathways related to inflammation or microbial resistance by binding to target proteins . Further pharmacokinetic studies are necessary to elucidate its absorption, distribution, metabolism, and excretion profiles.
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, the following data is relevant:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O3S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2549014-66-4 |
These properties contribute to understanding the compound's behavior in various chemical environments .
The potential applications of 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: